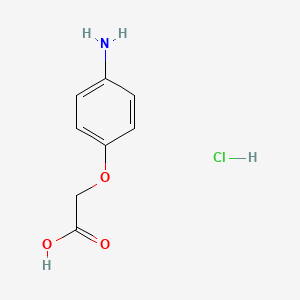
Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) is a chemical compound that consists of acetic acid and 2-(4-aminophenoxy) in a 1:1 ratio with hydrochloride
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) typically involves the reaction of 4-aminophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
科学的研究の応用
Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in electrostatic interactions with biological molecules, influencing their activity and function. The phenoxy group can interact with hydrophobic regions of proteins and other macromolecules, affecting their structure and dynamics.
類似化合物との比較
Similar Compounds
Phenoxyacetic acid: Similar structure but lacks the amino group.
4-Aminophenol: Contains the amino group but lacks the acetic acid moiety.
Chloroacetic acid: Contains the acetic acid moiety but lacks the phenoxy and amino groups.
Uniqueness
Acetic acid, 2-(4-aminophenoxy)-, hydrochloride (1:1) is unique due to the presence of both the phenoxy and amino groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H10ClNO3 |
|---|---|
分子量 |
203.62 g/mol |
IUPAC名 |
2-(4-aminophenoxy)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5,9H2,(H,10,11);1H |
InChIキー |
OSMOKKCONNJAPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)OCC(=O)O.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














